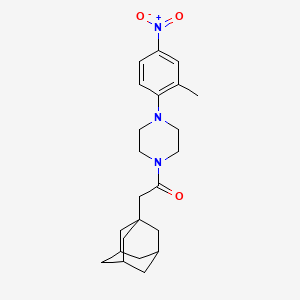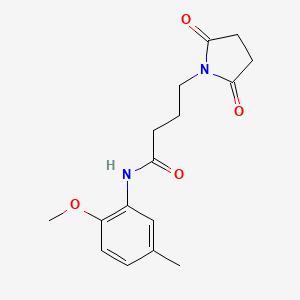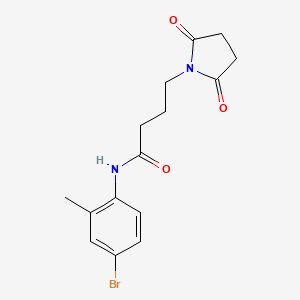
4-(2,5-dioxopyrrolidin-1-yl)-N-(4-nitrophenyl)butanamide
Descripción general
Descripción
4-(2,5-dioxopyrrolidin-1-yl)-N-(4-nitrophenyl)butanamide is a chemical compound with a complex structure that includes a pyrrolidinyl ring and a nitrophenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,5-dioxopyrrolidin-1-yl)-N-(4-nitrophenyl)butanamide typically involves the reaction of 4-nitroaniline with succinic anhydride to form an intermediate, which is then reacted with pyrrolidin-2,5-dione under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common to achieve the desired product quality.
Análisis De Reacciones Químicas
Types of Reactions
4-(2,5-dioxopyrrolidin-1-yl)-N-(4-nitrophenyl)butanamide undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted products depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-(2,5-dioxopyrrolidin-1-yl)-N-(4-nitrophenyl)butanamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
Mecanismo De Acción
The mechanism of action of 4-(2,5-dioxopyrrolidin-1-yl)-N-(4-nitrophenyl)butanamide involves its interaction with specific molecular targets and pathways. The nitrophenyl group can interact with enzymes and receptors, leading to various biological effects. The compound’s ability to undergo redox reactions also plays a role in its mechanism of action, influencing cellular processes and signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
4-(2,5-dioxo-1-pyrrolidinyl)-N-(4-aminophenyl)butanamide: Similar structure but with an amino group instead of a nitro group.
4-(2,5-dioxo-1-pyrrolidinyl)-N-(4-methylphenyl)butanamide: Similar structure but with a methyl group instead of a nitro group.
Uniqueness
4-(2,5-dioxopyrrolidin-1-yl)-N-(4-nitrophenyl)butanamide is unique due to the presence of the nitrophenyl group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.
Propiedades
IUPAC Name |
4-(2,5-dioxopyrrolidin-1-yl)-N-(4-nitrophenyl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O5/c18-12(2-1-9-16-13(19)7-8-14(16)20)15-10-3-5-11(6-4-10)17(21)22/h3-6H,1-2,7-9H2,(H,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVLCGSKJJRKXHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)CCCC(=O)NC2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,3-DIMETHYL-5-(4-{2-[(4-METHYL-1,2,5-OXADIAZOL-3-YL)OXY]ETHYL}PIPERAZIN-1-YL)-6-NITRO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE](/img/structure/B4158311.png)

![3,4-dimethoxy-N-{3-[(4-nitrophenyl)amino]propyl}benzenesulfonamide](/img/structure/B4158321.png)
![(5-{4-[(3,4-dimethoxyphenyl)sulfonyl]-1-piperazinyl}-2-nitrophenyl)(2-furylmethyl)amine](/img/structure/B4158325.png)
![5-[4-(3,4-dimethoxybenzoyl)-1-piperazinyl]-2-nitro-N-(2-phenylethyl)aniline](/img/structure/B4158333.png)

![4-methyl-2-{2-nitro-5-[4-(tricyclo[3.3.1.1~3,7~]dec-1-ylacetyl)piperazin-1-yl]phenyl}phthalazin-1(2H)-one](/img/structure/B4158362.png)
![7-chloro-4-{4-[2-nitro-4-(trifluoromethyl)phenyl]-1-piperazinyl}quinoline](/img/structure/B4158363.png)
![N-(2-methoxydibenzo[b,d]furan-3-yl)-2-[(4-methylphenyl)thio]acetamide](/img/structure/B4158366.png)
![1-(4-methoxyphenyl)-4-oxo-4-[1-(2-pyridinyl)-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl]-1-butanone](/img/structure/B4158373.png)

![4-(2,5-dioxo-1-pyrrolidinyl)-N-(2-methoxydibenzo[b,d]furan-3-yl)butanamide](/img/structure/B4158396.png)


